GA11

Description

Significance of Imidazo[1,2-a]pyridine (B132010) Core in Modern Heterocyclic Chemistry

The imidazo[1,2-a]pyridine core is a fused bicyclic system composed of a five-membered imidazole (B134444) ring and a six-membered pyridine (B92270) ring, featuring a nitrogen atom at a bridgehead position. ed.gov This unique structural arrangement confers upon it a remarkable degree of chemical stability and a rich electronic profile, making it a "privileged scaffold" in drug discovery. nih.govrsc.orgnih.gov Its value is demonstrated by its presence in several commercially available drugs, such as Zolpidem, Alpidem, and Zolimidine, which are used for treating a variety of conditions. acs.orgmdpi.com

The versatility of the imidazo[1,2-a]pyridine nucleus allows for functionalization at multiple positions, enabling chemists to fine-tune its physicochemical and biological properties. mdpi.com This adaptability has led to its exploration in a wide array of therapeutic areas, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net Beyond its pharmacological relevance, the scaffold is also valuable in materials science for its optical and electronic properties, finding use in the development of dyes and organometallic complexes. mdpi.combio-conferences.org

Research Context of 2,6-Diphenylimidazo[1,2-a]pyridine within the Imidazopyridine Class

The introduction of phenyl substituents onto the imidazo[1,2-a]pyridine core significantly influences its biological and photophysical properties. Research into 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, for instance, has been extensive, particularly in the context of ligands for central and peripheral benzodiazepine (B76468) receptors. acs.orgnih.gov These studies have shown that modifications on the phenyl ring and other positions of the imidazopyridine nucleus can lead to compounds with high affinity and selectivity for specific receptor subtypes. acs.orgnih.gov

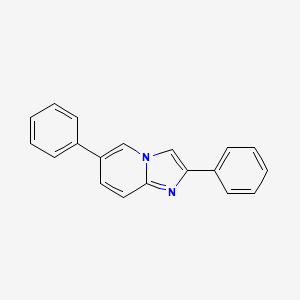

The compound 2,6-diphenylimidazo[1,2-a]pyridine represents a specific area of investigation within this class. Research has identified this symmetric compound, also known as GA11, as a potent inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancer stem cells, particularly in glioblastoma. acs.org Docking simulations have been employed to understand how the two phenyl rings at positions 2 and 6 orient themselves within the enzyme's active site. acs.org The presence of phenyl groups at both positions is a key area of structure-activity relationship (SAR) studies, aiming to optimize inhibitory activity and develop novel drug candidates for challenging diseases like glioblastoma. acs.org

Evolution of Research Directions for Imidazo[1,2-a]pyridine Derivatives

The research trajectory for imidazo[1,2-a]pyridine derivatives has evolved significantly since the initial synthetic methods were established. Early research, such as the Tschitschibabin reaction involving the condensation of 2-aminopyridine (B139424) with α-haloketones, laid the groundwork for accessing this scaffold. bio-conferences.org

In recent decades, there has been a considerable push towards developing more efficient, sustainable, and diverse synthetic protocols. acs.org This includes the advent of:

Multicomponent Reactions: Strategies like the Groebke–Blackburn–Bienaymé reaction allow for the one-pot synthesis of complex, multi-substituted imidazo[1,2-a]pyridines from simple starting materials. acs.orgacs.orgbeilstein-journals.org

Catalyst- and Solvent-Free Methods: To align with the principles of green chemistry, researchers have developed methods that proceed efficiently without the need for a catalyst or solvent, often at moderate temperatures. bio-conferences.org

C-H Functionalization: More recent advances focus on the direct functionalization of the C-H bonds of the imidazo[1,2-a]pyridine core, often using visible light-induced photocatalysis, to introduce various substituents with high precision. mdpi.com

The applications of these derivatives have also broadened. While initially focused on central nervous system agents, research now encompasses a wider range of therapeutic targets. mdpi.com A significant area of modern research is the development of imidazo[1,2-a]pyridine-based compounds as potent agents against multidrug-resistant tuberculosis. nih.govnih.gov Furthermore, their potential as selective enzyme inhibitors, such as for PI3Kα and COX-2, is an active area of investigation for developing new anticancer and anti-inflammatory drugs. nih.govnih.govresearchgate.net

Data Tables

Table 1: Selected Imidazo[1,2-a]pyridine Derivatives and Their Research Applications

| Compound Name/Class | Substitution Pattern | Primary Research Application(s) | Reference(s) |

|---|---|---|---|

| Zolpidem | 2-(4-methylphenyl)-6-methyl-N,N-dimethylimidazo[1,2-a]pyridin-3-acetamide | Treatment of insomnia, GABA-A receptor agonist | acs.orgmdpi.com |

| Alpidem | 6-chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide | Anxiolytic agent | acs.orgmdpi.com |

| 2,6-diphenylimidazo[1,2-a]pyridine (this compound) | 2-phenyl, 6-phenyl | Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitor for glioblastoma | acs.org |

| Imidazo[1,2-a]pyridine-3-carboxamides | 3-carboxamide | Potent agents against Mycobacterium tuberculosis | bio-conferences.orgnih.gov |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines | 6-quinazoline | Anticancer agents via PI3Kα inhibition | nih.gov |

Table 2: Evolution of Synthetic Strategies for the Imidazo[1,2-a]pyridine Scaffold

| Synthetic Strategy | Description | Key Features | Reference(s) |

|---|---|---|---|

| Classical Condensation | Reaction of 2-aminopyridines with α-haloketones (Tschitschibabin reaction). | Foundational method, often requires heating. | bio-conferences.org |

| Multicomponent Reactions (e.g., A³-coupling) | One-pot reaction combining a 2-aminopyridine, an aldehyde, and an alkyne. | High efficiency and atom economy, builds complexity quickly. | acs.org |

| Catalyst/Solvent-Free Synthesis | Condensation of 2-aminopyridines with α-haloketones under neat conditions at moderate temperature. | Environmentally friendly ("green") approach. | bio-conferences.org |

| Visible Light-Induced C-H Functionalization | Use of a photocatalyst to directly activate and functionalize C-H bonds on the heterocyclic core. | High regioselectivity, mild reaction conditions. | mdpi.com |

| Copper-Catalyzed Synthesis | Copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines or one-pot synthesis with nitroolefins. | Broad functional group compatibility. | organic-chemistry.org |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

851053-64-0 |

|---|---|

Formule moléculaire |

C19H14N2 |

Poids moléculaire |

270.3 g/mol |

Nom IUPAC |

2,6-diphenylimidazo[1,2-a]pyridine |

InChI |

InChI=1S/C19H14N2/c1-3-7-15(8-4-1)17-11-12-19-20-18(14-21(19)13-17)16-9-5-2-6-10-16/h1-14H |

Clé InChI |

LETMYYZWCFHZLY-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GA11; GA-11; GA 11; |

Origine du produit |

United States |

Advanced Spectroscopic and Structural Elucidation of 2,6 Diphenylimidazo 1,2 a Pyridine and Derivatives

X-ray Crystallographic Analysis of Molecular and Crystal Structures

The conformation of 2,6-diphenylimidazo[1,2-a]pyridine and its derivatives is largely defined by the dihedral angles between the planar ring systems. The dihedral angle describes the angle between two intersecting planes, in this case, the planes of the phenyl and imidazo[1,2-a]pyridine (B132010) moieties. msu.edu In a derivative, (pyridine-2,6-diyldimethylene)bis(diphenylmethanol), the central pyridyl ring exhibits significant dihedral angles with the four phenyl rings, measuring 42.71°, 44.78°, 85.47°, and 76.74°. nih.gov These angles indicate a non-planar arrangement, where the phenyl groups are twisted out of the plane of the central pyridine (B92270) ring. This twisting is a common feature in such multi-ring systems and is influenced by steric hindrance between adjacent hydrogen atoms on the aromatic rings. The conformation of molecules can range from eclipsed, with a higher potential energy, to staggered, which is energetically more favorable. msu.edu

In another example, a terpyridine derivative, the molecule is deformed from planarity, with a dihedral angle of 16.10° between the quinoline (B57606) groups. This deviation from planarity is attributed to crystal packing forces. researchgate.net Similarly, the helical structure of 1,2-bis-(2',6'-diisopropoxy-[2,3'-bipyridin]-6-yl)benzene is influenced by the torsion angle between the two bipyridyl units. nih.gov

| Compound/Derivative | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| (Pyridine-2,6-diyldimethylene)bis(diphenylmethanol) | Pyridyl | Phenyl 1 | 42.71 |

| Pyridyl | Phenyl 2 | 44.78 | |

| Pyridyl | Phenyl 3 | 85.47 | |

| Pyridyl | Phenyl 4 | 76.74 | |

| 2,2′-(2,6-Pyridinediyl)diquinoline | Quinoline | Quinoline | 16.10 |

The crystal packing of 2,6-diphenylimidazo[1,2-a]pyridine and its derivatives is governed by a network of non-covalent interactions, primarily hydrogen bonds and π-stacking. nih.govresearchgate.net Hydrogen bonds are electrostatic attractions between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. stanford.edu In the solid state, molecules can be linked by various types of hydrogen bonds, such as O-H···N and N-H···O, which can form motifs like chains and rings. researchgate.netnih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the intermolecular contacts.

Advanced Spectroscopic Investigations for Structural Elucidation (Beyond Basic Identification)

Beyond the foundational technique of X-ray crystallography, a suite of advanced spectroscopic methods is employed to further elucidate the structure of 2,6-diphenylimidazo[1,2-a]pyridine and its derivatives in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.gov For instance, the 1H NMR spectrum of 2-phenylpyridine (B120327) shows signals in the aromatic region, with specific chemical shifts and coupling constants that help in assigning the protons to their respective positions on the pyridine and phenyl rings. rsc.org

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by revealing through-space and through-bond correlations between nuclei. nih.gov These techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. nih.gov For example, in variously substituted 2,6-diarylpiperidin-4-one O-benzyloximes, 2D NMR was used to confirm the E isomeric form and to study the conformational preferences of the piperidine (B6355638) ring. nih.gov

| Compound | 1H NMR (ppm) | 13C NMR (ppm) |

| 2-Phenylpyridine | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) rsc.org | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 rsc.org |

| 2-([1,1'-Biphenyl]-4-yl)pyridine | 8.70 (d, 1H), 8.07 (d, 2H), 7.77–7.60 (m, 6H), 7.44 (t, 2H), 7.35 (t, 1H), 7.24–7.15 (m, 1H) rsc.org | Not explicitly provided |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 2,6-diphenylimidazo[1,2-a]pyridine, the UV-Vis spectrum is typically characterized by intense absorption bands corresponding to π → π* transitions. nih.gov

The UV-Vis spectra of pyridine and its derivatives show characteristic absorption bands. nist.govrsc.org The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. For instance, increasing the concentration of a host compound in a pyridine solution can lead to a shift in the absorption maximum, suggesting host-host or host-guest interactions that alter the energy of the electronic transitions. researchgate.net In some pyridinedicarboxylate-Tb(III) complexes, absorption peaks around 225 nm and 270 nm are assigned to π → π* transitions of the ligands. nih.gov

Computational and Theoretical Chemistry Studies of 2,6 Diphenylimidazo 1,2 a Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and related properties of molecules like 2,6-diphenylimidazo[1,2-a]pyridine. ohio-state.eduresearchgate.netnih.gov These calculations offer a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energetics)

The electronic properties of 2,6-diphenylimidazo[1,2-a]pyridine are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. irjweb.com

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and more reactive. DFT calculations, often using functionals like B3LYP with a suitable basis set, can accurately predict these energy levels. researchgate.netirjweb.com For instance, in related heterocyclic systems, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. This distribution dictates the molecule's behavior as an electron donor or acceptor. irjweb.com The ability to donate electrons is associated with the energy of the HOMO, while the ability to accept electrons is related to the energy of the LUMO. irjweb.com

Table 1: Frontier Molecular Orbital Energies (Illustrative) Note: The following table provides a hypothetical representation of data that would be generated from DFT calculations for educational purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 3.7 |

Excited State Properties and Photophysical Transitions Modeling (e.g., Time-Dependent DFT - TD-DFT)

To understand the behavior of 2,6-diphenylimidazo[1,2-a]pyridine upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. ohio-state.eduarxiv.org This method is a widely used computational approach for calculating electronic excitation energies and simulating absorption and emission spectra. ohio-state.edunih.gov

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. ohio-state.edu These calculations help in assigning the nature of electronic transitions, such as n→π* or π→π*, which are crucial for understanding the photophysical properties of the molecule. The accuracy of TD-DFT results can be influenced by the choice of the functional, and for certain types of excited states, specific functionals may be required to obtain reliable results. nih.gov For instance, in studies of similar molecules, TD-DFT has been used to investigate the potential energy surfaces of excited states, providing insights into processes like excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). nih.gov

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are invaluable computational techniques for predicting and analyzing the interactions between a small molecule, such as 2,6-diphenylimidazo[1,2-a]pyridine, and a biological target, typically a protein or enzyme. acs.org These methods are instrumental in drug discovery and development.

Ligand-Target Binding Mode Predictions

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. acs.org This prediction is based on scoring functions that estimate the binding affinity. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been employed to understand their inhibitory mechanisms against various enzymes. For example, studies on related pyridine (B92270) derivatives have shown that they can act as inhibitors through interactions such as hydrogen bonding and hydrophobic interactions within the active site of a target protein. acs.orgnih.gov

Docking simulations can reveal key amino acid residues involved in the binding, providing a structural basis for the observed biological activity. acs.org For instance, in a study of pyridine derivatives as EGFR inhibitors, docking analysis helped to elucidate the binding mode and identify crucial interactions. nih.gov

Table 2: Predicted Binding Affinities from Docking Simulations (Illustrative) Note: This table is a hypothetical example for illustrative purposes.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Phe327 |

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Ser530 |

Conformational Analysis and Energetics of Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org The conformation of 2,6-diphenylimidazo[1,2-a]pyridine can significantly influence its ability to bind to a biological target. Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformations.

The energetics of the interaction between the ligand and the target are also a critical aspect of molecular modeling. These studies go beyond simple docking scores and can involve more sophisticated calculations, such as molecular dynamics (MD) simulations, to understand the stability of the ligand-protein complex over time and the role of solvent effects. The binding energy, which can be calculated using various computational approaches, provides a quantitative measure of the strength of the interaction.

Photophysical Properties and Optoelectronic Applications of 2,6 Diphenylimidazo 1,2 a Pyridine

Fluorescence and Luminescence Characteristics

2,6-Diphenylimidazo[1,2-a]pyridine and its derivatives are known for their fluorescent properties. The core structure, consisting of an imidazo[1,2-a]pyridine (B132010) fused system with phenyl substituents, gives rise to unique electronic transitions that are responsible for its luminescence.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms and Behavior

While direct evidence for classic Excited-State Intramolecular Proton Transfer (ESIPT) in the parent 2,6-diphenylimidazo[1,2-a]pyridine is not prominently documented, the imidazo[1,2-a]pyridine scaffold is a well-known platform for designing molecules that can undergo ESIPT. This process typically requires a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity within the molecule. Upon photoexcitation, an ultrafast transfer of a proton occurs, leading to a tautomeric form that is responsible for a large Stokes shift in the fluorescence spectrum.

In derivatives of 2,6-diphenylimidazo[1,2-a]pyridine specifically designed for ESIPT, the introduction of hydroxyl groups on one of the phenyl rings can facilitate this process. The photophysical behavior of such derivatives is characterized by a dual-emission profile in certain solvents, corresponding to the emission from both the normal and the proton-transferred tautomer forms. The efficiency and dynamics of the ESIPT process are highly sensitive to the molecular structure and the surrounding environment.

Quantum Yields and Stokes Shifts

The fluorescence quantum yield (ΦF) and Stokes shift are critical parameters that define the efficiency and characteristics of a fluorophore. For 2,6-diphenylimidazo[1,2-a]pyridine and its derivatives, these values can vary significantly depending on the substitution pattern and the solvent environment.

The quantum yield, which represents the ratio of emitted photons to absorbed photons, is a measure of the fluorescence efficiency. While specific quantum yield values for the unsubstituted 2,6-diphenylimidazo[1,2-a]pyridine are not extensively reported in the provided context, its derivatives have been optimized for high quantum yields in various applications.

The Stokes shift, the difference between the maximum absorption and emission wavelengths, is another important characteristic. A large Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio. As mentioned, derivatives designed to undergo ESIPT can exhibit particularly large Stokes shifts.

Influence of Substituents and Environmental Factors on Emission Properties

The emission properties of 2,6-diphenylimidazo[1,2-a]pyridine are highly tunable through chemical modification and are sensitive to environmental factors such as solvent polarity.

Substituent Effects: The introduction of various functional groups onto the phenyl rings at the 2- and 6-positions can significantly alter the photophysical properties. Electron-donating groups (e.g., methoxy (B1213986), hydroxyl) and electron-withdrawing groups (e.g., cyano, fluoro) can modify the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths (solvatochromism). For instance, decorating the phenyl rings with methoxy and/or hydroxy groups has been explored to enhance certain properties. chim.it The strategic placement of substituents has been instrumental in developing derivatives with tailored pharmacological activities and for use as fluorescent probes. researchgate.net

Environmental Factors: The polarity of the solvent can have a profound impact on the fluorescence of 2,6-diphenylimidazo[1,2-a]pyridine derivatives. In polar solvents, molecules with a significant charge-transfer character in their excited state often exhibit a red-shift in their emission spectrum. This solvatochromic behavior can be exploited for sensing applications.

Solid-State Luminescence Phenomena and Polymorphism Effects

The luminescence of 2,6-diphenylimidazo[1,2-a]pyridine is not limited to the solution state; it also exhibits interesting phenomena in the solid state. The arrangement of molecules in the crystal lattice can significantly influence their photophysical properties.

Polymorphism, the ability of a compound to exist in more than one crystalline form, can lead to different solid-state emission colors and efficiencies for the same molecule. This is due to variations in intermolecular interactions, such as π-π stacking, in different polymorphs. These interactions can alter the deactivation pathways of the excited state, leading to changes in the emission characteristics. While specific studies on the polymorphism of 2,6-diphenylimidazo[1,2-a]pyridine were not detailed in the provided search results, it is a known phenomenon for this class of compounds.

Potential in Fluorescent Probes and Organic Optoelectronic Devices

The favorable photophysical properties of the 2,6-diphenylimidazo[1,2-a]pyridine scaffold make it a valuable building block for the development of functional materials.

Fluorescent Probes: The sensitivity of their fluorescence to the local environment and their potential for high quantum yields make derivatives of 2,6-diphenylimidazo[1,2-a]pyridine excellent candidates for fluorescent probes. researchgate.net These probes can be designed to detect specific analytes or changes in biological systems. For example, they have been investigated for their potential in guided oncologic surgery.

Organic Optoelectronic Devices: The luminescent properties of these compounds also suggest their potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the emission color and efficiency through chemical modification is a key advantage in the design of new materials for displays and lighting applications. The development of 2,6-diphenylimidazo[1,2-a]pyridine-based materials is an active area of research with the goal of creating more efficient and stable organic electronic devices.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar of 2,6 Diphenylimidazo 1,2 a Pyridine Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the 2,6-diphenylimidazo[1,2-a]pyridine scaffold have been the subject of extensive research, revealing a broad spectrum of biological activities. These activities are largely attributed to their ability to selectively inhibit key enzymes involved in various pathological processes. Mechanistic studies have provided valuable insights into their binding modes and structure-activity relationships, paving the way for the development of potent and selective therapeutic agents.

The imidazo[1,2-a]pyridine (B132010) scaffold has given rise to a novel class of inhibitors targeting aldehyde dehydrogenases (ALDH), particularly the ALDH1A isoforms critical in cancer biology. nih.govnih.gov The ALDH1A subfamily, which includes ALDH1A1, ALDH1A2, and ALDH1A3, is involved in converting retinal to retinoic acid, a key regulator of cellular development. nih.govmdpi.com High expression of ALDH1A isoforms is often linked to cancer stem cells (CSCs) and is a prognostic marker for poor clinical outcomes, making ALDH inhibition a promising strategy for cancer treatment. nih.gov

A notable derivative, known as NR6, emerged from a series of imidazo[1,2-a]pyridines and has demonstrated high selectivity for the ALDH1A3 isoform. nih.govmdpi.com Kinetic studies revealed that NR6 is a potent and competitive inhibitor of ALDH1A3. nih.gov The progenitor of this series, GA11, is a symmetric molecule, but the addition of a cyanide group in NR6 restricts its binding to a single, conserved pose within the enzyme's active site. nih.gov X-ray crystallography and molecular docking simulations have shown that the selectivity of NR6 for ALDH1A3 is driven by its binding to the tyrosine residue 472 (Y472), which is not conserved in other human ALDH1A isoforms. mdpi.comresearchgate.net In cellular studies, NR6 has been shown to reduce the migration and invasiveness of U87MG glioblastoma and HCT116 colon cancer cells. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Model |

|---|---|---|---|---|

| NR6 | ALDH1A3 | 5.3 ± 1.5 | 3.7 ± 0.4 | Competitive |

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently implicated in various cancers. semanticscholar.orgnih.gov Consequently, PI3Kα, a class I PI3K isoform, has become a significant target for cancer therapy. nih.gov A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors. semanticscholar.orgnih.gov

Systematic structure-activity relationship (SAR) studies led to the identification of compound 35 as a promising PI3Kα inhibitor with an IC₅₀ value of 150 nM in enzymatic assays. semanticscholar.orgnih.gov In cellular assays, these inhibitors were found to be particularly effective against human breast cancer cell lines harboring PIK3CA mutations. nih.gov Compound 35 potently inhibited the proliferation of T47D and MCF-7 breast cancer cells. semanticscholar.org Further investigation through flow cytometry analysis confirmed that compound 35 induces cell cycle arrest and apoptosis in T47D cells. semanticscholar.orgnih.gov Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives also yielded a potent PI3Kα inhibitor, compound 13k , which demonstrated an IC₅₀ of 1.94 nM and induced G2/M phase cell cycle arrest and apoptosis in HCC827 cells. nih.gov

| Compound | PI3Kα IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |

|---|---|---|---|

| 35 | 150 | T47D (Breast Cancer) | 7.9 |

| MCF-7 (Breast Cancer) | 9.4 | ||

| 13k | 1.94 | HCC827 (Lung Cancer) | 0.09 |

Cyclooxygenase (COX) enzymes convert arachidonic acid into inflammatory prostaglandins. nih.gov While the COX-1 isoform is involved in cytoprotection of the gastric mucosa, COX-2 is induced by inflammatory stimuli. mdpi.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govmdpi.com A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines has been designed as selective COX-2 inhibitors. nih.gov

The design incorporated the SO₂Me pharmacophore, known to enhance COX-2 potency and selectivity, at the para position of the C-2 phenyl ring of the imidazo[1,2-a]pyridine scaffold. nih.gov In vitro enzyme inhibition assays demonstrated that these compounds are selective COX-2 inhibitors. nih.gov Compound 5n , identified as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, was the most potent and selective compound in the series. nih.gov Docking studies showed that the molecules fit well within the COX-2 active site, with the SO₂Me group inserting into the secondary pocket and forming hydrogen bonds. nih.gov The selectivity for COX-2 over COX-1 is attributed to steric hindrance; the bulkier substituents on the imidazo[1,2-a]pyridine ring are better accommodated by the larger active site of the COX-2 isozyme. nih.govmdpi.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|

| 5n | 35.6 | 0.07 | 508.6 |

Alzheimer's disease pathology involves both cholinergic deficits, addressed by acetylcholinesterase (AChE) inhibitors, and the aggregation of β-amyloid (Aβ) peptides. mdpi.com AChE itself can modulate Aβ aggregation through its peripheral anionic site (PAS), making it a dual target. mdpi.com Multifunctional agents that can inhibit AChE while also preventing Aβ aggregation are of significant interest. mdpi.comnih.gov

The imidazo[1,2-a]pyridine scaffold has been investigated for this dual activity. A series of novel Aβ aggregate-specific ligands based on this structure were prepared, including 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, known as IMPY . nih.gov In vitro binding studies showed that IMPY and its derivatives have a high binding affinity for preformed Aβ aggregates. nih.gov For instance, IMPY competed for binding with a known Aβ ligand with a Kᵢ value of 15 nM. nih.gov While direct AChE inhibition data for this specific compound is not detailed, other pyridine (B92270) derivatives have been shown to be potent, mixed-type AChE inhibitors that bind to both the catalytic active site (CAS) and the PAS, and are also capable of inhibiting Aβ₄₂ self-aggregation. nih.govresearchgate.net This suggests the potential of the broader class of pyridine-containing compounds, including imidazo[1,2-a]pyridines, to act as multi-target agents for Alzheimer's disease.

| Compound | Target | Kᵢ (nM) |

|---|---|---|

| IMPY | Aβ Aggregates | 15 |

Antimicrobial Activity Investigations in vitro

The rise of antimicrobial resistance has created an urgent need for new classes of antibacterial agents. The imidazo[1,2-a]pyridine scaffold has been recognized for its potential in medicinal chemistry, including its application in developing antimicrobial compounds. nih.gov

Several studies have synthesized and evaluated imidazo[1,2-a]pyridine derivatives for their antibacterial activity against a panel of clinically relevant bacteria. In one study, novel chalcone (B49325) derivatives carrying the imidazo[1,2-a]pyridine core were synthesized and tested against Gram-positive strains (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa).

Another study developed derivatives of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. mdpi.com Screening of these compounds using the agar (B569324) well diffusion method showed moderate activity against S. aureus, E. coli, and Bacillus subtilis. mdpi.com A subsequent double dilution assay to determine the minimum inhibitory concentration (MIC) revealed that the parent compound, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, had a lower MIC value against P. aeruginosa than the reference drug streptomycin, indicating significant potency against this often-resistant pathogen. mdpi.com

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | S. aureus | Moderate |

| E. coli | Moderate | |

| B. subtilis | Moderate | |

| P. aeruginosa | MIC < Streptomycin |

Structure-Activity Relationship (SAR) for Antimicrobial Potency

The antimicrobial potential of the imidazo[1,2-a]pyridine scaffold is significantly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies have revealed that modifications at the C-2 and C-7 positions of the imidazo[1,2-a]pyridine ring, as well as the substitution pattern on the phenyl ring at the C-2 position, play a crucial role in determining the antimicrobial activity.

Research on various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives has demonstrated that the biological activity is contingent upon the specific chemical groups attached to the core structure. For instance, the introduction of different substituents on the phenyl ring at the C-2 position can modulate the antimicrobial efficacy. Similarly, the nature of the substituent at the C-7 position has been shown to be a key determinant of the inhibitory activity against various bacterial strains. researchgate.net

While a broad range of imidazo[1,2-a]pyridine derivatives have been investigated for their antimicrobial properties, including activity against S. aureus, E. coli, and B. subtilis, specific SAR data focusing solely on 2,6-diphenylimidazo[1,2-a]pyridine and its direct derivatives' antimicrobial potency is an area requiring more targeted investigation. mdpi.com However, the general SAR principles for the broader class of compounds suggest that the antimicrobial profile can be fine-tuned by strategic placement of various functional groups on the phenyl rings and the pyridine portion of the molecule.

Receptor Ligand Binding Studies

Peripheral Benzodiazepine (B76468) Receptor (PBR) Affinity and Selectivity

Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been extensively studied as ligands for the peripheral benzodiazepine receptor (PBR), now also known as the 18-kDa translocator protein (TSPO). These compounds have shown high affinity and selectivity for PBR, which is primarily located on the outer mitochondrial membrane of cells.

The binding affinity of these derivatives is significantly influenced by the substituents on the imidazo[1,2-a]pyridine nucleus, particularly at the C-6 and C-8 positions. Studies on a series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides revealed that 6,8-disubstituted compounds were over 1000-fold more selective for PBR compared to the central benzodiazepine receptor (CBR). nih.gov In contrast, 6-substituted derivatives displayed a wider range of selectivity ratios (IC50(CBR)/IC50(PBR)) from 0.32 to 232. nih.gov

Furthermore, the introduction of hydrophilic groups at the 2- and 8-positions has been explored to modulate PBR binding. Research indicates that substituents capable of hydrogen bonding at the para position of the 2-phenyl ring can lead to high PBR affinity. researchgate.net The nature of the substituents at the C-6 and C-8 positions, as well as on the 2-phenyl group, alongside physicochemical properties like lipophilicity, are critical factors in dictating the affinity and selectivity for PBR. nih.gov

Below is a table summarizing the binding affinities of selected 2-phenylimidazo[1,2-a]pyridine acetamide (B32628) derivatives for PBR.

| Compound | Substituent at C-6 | Substituent at C-8 | PBR Binding Affinity (IC50, nM) | Selectivity (CBR IC50 / PBR IC50) |

| 7k | I | H | 1.2 | 232 |

| 7m | NO2 | H | 18.5 | 0.32 |

| 7o | CH3 | CH3 | 0.8 | >1250 |

| 7p | Cl | Cl | 0.5 | >2000 |

| 7q | I | I | 0.3 | >3333 |

This table is generated based on data reported in the literature for N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides. nih.gov

Key Structural Features for Receptor Binding and Specificity

The structure-activity relationship studies of 2-phenylimidazo[1,2-a]pyridine derivatives have elucidated several key structural features that are crucial for high-affinity and selective binding to the peripheral benzodiazepine receptor (PBR).

A critical determinant for high PBR affinity and selectivity is the substitution pattern on the imidazo[1,2-a]pyridine core. The presence of lipophilic substituents at the C-8 position of the imidazopyridine nucleus is a significant feature for enhancing binding affinity towards PBR. nih.gov

Furthermore, the nature of the substituent on the phenyl ring at the C-2 position plays a pivotal role. Specifically, the presence of a chlorine atom at the para position of this phenyl ring has been identified as a crucial element for achieving high binding affinity and selectivity for PBR. nih.gov

A substituted 2-phenyl group: A para-chloro substituent is particularly favorable.

A substituted imidazo[1,2-a]pyridine core: Lipophilic substituents at the C-8 position are beneficial for high affinity.

An acetamide side chain at C-3: The nature of the N,N-dialkyl substituents can be varied to fine-tune activity.

Target Identification and Intracellular Pathway Modulation in Preclinical Models

In preclinical studies, derivatives of the imidazo[1,2-a]pyridine scaffold, including those with a 2-phenyl substitution, have been investigated for their potential in cancer therapy, leading to the identification of specific molecular targets and the modulation of key intracellular signaling pathways.

In the context of glioblastoma, a particularly aggressive brain tumor, imidazo[1,2-a]pyridine derivatives have been shown to target aldehyde dehydrogenase (ALDH), an enzyme overexpressed in cancer stem-like cells and implicated in therapeutic resistance.

Furthermore, a novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been demonstrated to exert anti-inflammatory effects in breast and ovarian cancer cell lines. This effect is achieved through the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov The study revealed that this derivative could diminish the DNA-binding activity of NF-κB and reduce the levels of inflammatory cytokines. nih.gov

In other cancer models, imidazo[1,2-a]pyridine-based compounds have been developed as covalent inhibitors targeting KRAS G12C-mutated cancer cells, indicating a direct interaction with a key oncogenic driver. rsc.org Additionally, certain derivatives have been identified as inhibitors of the PI3Kα signaling pathway, a frequently dysregulated pathway in cancer. These compounds were shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Preclinical investigations have also pointed to the androgen receptor (AR) as a potential target for 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a related heterocyclic amine. Molecular docking simulations suggested that PhIP and its metabolites can bind to the ligand-binding domain of the AR, potentially disrupting its function in prostate cancer cells. nih.gov

These findings from preclinical models highlight the diverse mechanisms of action of 2-phenylimidazo[1,2-a]pyridine derivatives, involving the targeting of specific enzymes like ALDH and kinases such as PI3Kα, as well as the modulation of critical signaling pathways including STAT3/NF-κB and those driven by oncogenes like KRAS.

Applications in Chemical Materials Science and Adsorption Technologies

Functionalization for Adsorbent Materials

The imidazo[1,2-a]pyridine (B132010) scaffold serves as a versatile platform for the design of adsorbent materials, particularly for the removal of heavy metal ions from aqueous solutions. By introducing specific functional groups onto the core structure, researchers can tailor the material's affinity and capacity for target pollutants.

Chelation and Adsorption of Metal Ions (e.g., Cu(II)) from Aqueous Solutions

Derivatives of imidazo[1,2-a]pyridine have demonstrated potential as chemosensors for the detection of various metal ions. nih.gov For instance, the introduction of N and O donor atoms into the structure can induce fluorescence upon chelation with trivalent cations like Al³⁺, Fe³⁺, and Cr³⁺. nih.gov Similarly, derivatives with two nitrogen donor atoms can selectively bind to Zn²⁺, leading to a fluorescent response. nih.gov This selective binding is attributed to the formation of a 1:1 complex between the molecule and the metal ion, which imparts coplanarity to the molecular structure and triggers fluorescence. nih.gov

While direct studies on 2,6-diphenylimidazo[1,2-a]pyridine for Cu(II) adsorption are not extensively documented in the provided results, the broader class of pyridine-based adsorbents has shown significant promise. For example, chitosan (B1678972) crosslinked with pyridine-2,6-dicarboxylic acid has been effectively used for the recovery of Cu(II) from contaminated water. nih.gov This functionalized biopolymer exhibited a high adsorption capacity, which was found to be dependent on factors such as pH, temperature, and the initial concentration of Cu(II) ions. nih.gov

Adsorption Mechanisms, Thermodynamics, and Reusability Studies

The primary mechanism for the adsorption of metal ions by functionalized pyridine (B92270) derivatives is chelation, which involves the formation of coordinate bonds between the electron-donating atoms (like nitrogen and oxygen) on the adsorbent and the metal ion. nih.gov This process often involves charge transfer from the adsorbent to the metal ion. nih.gov

Thermodynamic studies of such adsorption processes have indicated that they are often spontaneous and endothermic, suggesting that the process is favored at higher temperatures. nih.gov The kinetics of adsorption frequently follow a pseudo-second-order model, indicating that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. nih.gov

The reusability of these adsorbent materials is a critical factor for their practical application. Studies on related materials have shown that the adsorbed metal ions can often be eluted using acidic solutions, allowing for the regeneration and repeated use of the adsorbent.

Integration into Hybrid Materials and Supramolecular Assemblies

The imidazo[1,2-a]pyridine framework is a valuable building block in the construction of hybrid materials and supramolecular assemblies. Its rigid and planar structure, combined with the potential for functionalization at various positions, allows for the creation of complex architectures with tailored properties.

Researchers have developed methods for synthesizing polycyclic pyrimidoazepine derivatives, which can be seen as extended or modified imidazo[1,2-a]pyridine systems. nih.gov These syntheses can be achieved through nucleophilic substitution reactions, promoted by either conventional heating or microwave irradiation. nih.gov The resulting molecules can self-assemble through various intermolecular hydrogen bonds, forming different types of chains and sheets depending on the specific substituents. nih.gov This ability to form ordered supramolecular structures is crucial for the development of materials with anisotropic properties, such as those needed for optical or electronic applications.

Furthermore, the imidazo[1,2-a]pyridine scaffold has been incorporated into peptidomimetics through multicomponent reactions like the Groebke–Blackburn–Bienaymé and Ugi reactions. beilstein-journals.org This approach allows for the creation of hybrid molecules that combine the structural features of the heterocyclic core with peptide-like fragments, opening avenues for the development of new functional materials and bioactive compounds. beilstein-journals.org

Role in Dispersed Dyes and High-Performance Pigments (Derived from Photophysical Properties)

The photophysical properties of 2,6-diphenylimidazo[1,2-a]pyridine and its derivatives make them suitable for applications as dispersed dyes and high-performance pigments. The extended π-conjugated system of the imidazo[1,2-a]pyridine core, further extended by the phenyl substituents, is responsible for its ability to absorb and emit light.

Azo dyes based on substituted pyridine coupling components have long been used for dyeing hydrophobic fiber materials like polyester (B1180765). google.comresearchgate.net The specific substituents on the pyridine and the diazo component influence the color of the resulting dye. researchgate.net For instance, a series of 3-(p-substituted phenylazo)-6-pyridone dyes produced bright hues from yellow to orange on polyester fabrics. researchgate.net The electronic absorption spectra of these dyes are influenced by the solvent and the nature of the substituents. researchgate.net

The efficiency of dyeing processes can be improved by using supercritical carbon dioxide (SCDD) as a medium, which is a more environmentally friendly alternative to water-based dyeing. mdpi.com Disperse dyes, including those based on pyridine structures, are well-suited for SCDD as they are more readily dispersed in supercritical CO2. mdpi.com The chemical structure of both the dye and the fiber influences the dyeing efficiency, color strength, and fastness of the dyed material. mdpi.com

The photophysical properties of related heterocyclic systems, such as pyrene-(2,2'-bipyridine) dyads, have been studied to understand the processes of intramolecular charge transfer and energy transfer. rsc.org These fundamental studies provide insights into how the molecular structure can be tailored to control the excited state properties, which is essential for designing high-performance pigments with specific colors and stability.

Future Research Directions and Translational Perspectives Academic Focus for 2,6 Diphenylimidazo 1,2 a Pyridine

The unique scaffold of 2,6-diphenylimidazo[1,2-a]pyridine has established it as a compound of significant interest, particularly in the realm of medicinal chemistry. However, the potential applications and fundamental understanding of this and related derivatives are far from fully realized. Future research is poised to expand in several key academic areas, from the very methods of its creation to novel applications in materials science.

Q & A

Q. What are the standard synthetic routes for 2,6-diphenylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between phenacyl bromides and 2-aminopyridines. For example, α,α′-dibromo-2,6-diacetylpyridine reacts with 2-aminopyridine derivatives in refluxing acetonitrile to yield the target compound . Optimization strategies include:

Q. What spectroscopic techniques are most reliable for characterizing 2,6-diphenylimidazo[1,2-a]pyridine and its derivatives?

Key methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns substituent positions on the imidazo[1,2-a]pyridine core. For example, aromatic protons appear at δ 7.0–8.5 ppm, with coupling patterns distinguishing phenyl groups .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying derivatives .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions, as demonstrated in iron(II) complex studies .

Q. How is the biological activity of 2,6-diphenylimidazo[1,2-a]pyridine derivatives initially screened?

Primary screening involves:

- In vitro cytotoxicity assays : Compounds are tested against cancer cell lines (e.g., HT-29, H460) using MTT or SRB assays. For example, derivatives with IC50 values <1 µM show promise as anticancer agents .

- Antimicrobial testing : Disk diffusion or microdilution assays evaluate activity against bacterial/fungal strains .

- Enzyme inhibition studies : Kinase or receptor-binding assays (e.g., IGF-1R tyrosine kinase) identify mechanistic targets .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of 2,6-diphenylimidazo[1,2-a]pyridine derivatives?

Density Functional Theory (DFT) calculations predict:

- Electron distribution : Delocalization across the fused ring system enhances stability and reactivity .

- Reaction pathways : Transition states for cyclization or substitution reactions are modeled to optimize synthetic routes .

- Binding affinities : Molecular docking simulations with biological targets (e.g., tubulin) rationalize structure-activity relationships .

Q. What strategies resolve contradictory data in pharmacological studies of imidazo[1,2-a]pyridine derivatives?

Contradictions in bioactivity (e.g., varying IC50 across cell lines) are addressed by:

- Structural diversification : Modifying substituents at positions 2, 3, and 6 alters selectivity. For instance, 5,7-diphenyl derivatives show 3–22× higher potency than parent compounds .

- Metabolic stability assays : Liver microsome studies identify derivatives prone to rapid degradation .

- In vivo validation : Pharmacokinetic profiling in animal models clarifies discrepancies between in vitro and in vivo efficacy .

Q. How do 2,6-diphenylimidazo[1,2-a]pyridine ligands influence spin-crossover behavior in transition metal complexes?

Iron(II) complexes of tris-heterocyclic ligands (e.g., L1) exhibit thermal spin-crossover (SCO):

- Magnetic susceptibility : High-spin (S=2) ↔ low-spin (S=0) transitions are monitored via SQUID magnetometry .

- Ligand field tuning : Distal heterocyclic donors (e.g., pyrimidine in L2) modulate SCO temperatures by altering metal-ligand bond lengths .

- Crystallographic analysis : X-ray structures correlate SCO behavior with Jahn-Teller distortions .

Q. What methodologies are used to analyze structure-activity relationships (SAR) in imidazo[1,2-a]pyridine-based kinase inhibitors?

SAR studies employ:

- Fragment-based design : Systematic substitution of phenyl groups (e.g., 4-cyanophenyl) enhances kinase binding .

- Free-energy perturbation (FEP) : Quantifies contributions of specific substituents to binding affinity .

- Pharmacophore modeling : Identifies critical hydrogen-bonding and hydrophobic interactions with kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.